N-(3-ethoxyspiro[3.4]octan-1-yl)-1H-indole-6-carboxamide
Description
N-(3-ethoxyspiro[34]octan-1-yl)-1H-indole-6-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by its unique spirocyclic structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(3-ethoxyspiro[3.4]octan-1-yl)-1H-indole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-2-23-17-12-16(19(17)8-3-4-9-19)21-18(22)14-6-5-13-7-10-20-15(13)11-14/h5-7,10-11,16-17,20H,2-4,8-9,12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIRSTJGXCABMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C12CCCC2)NC(=O)C3=CC4=C(C=C3)C=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxyspiro[3.4]octan-1-yl)-1H-indole-6-carboxamide typically involves the following steps:
Formation of the Spirocyclic Intermediate: The initial step involves the synthesis of the spirocyclic intermediate, 3-ethoxyspiro[3.4]octan-1-one. This can be achieved through a cyclization reaction of a suitable precursor under acidic or basic conditions.
Indole Derivatization: The spirocyclic intermediate is then reacted with an indole derivative, such as 1H-indole-6-carboxylic acid, in the presence of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxyspiro[3.4]octan-1-yl)-1H-indole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the indole ring or the spirocyclic moiety are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-(3-ethoxyspiro[3
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Evaluated for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-ethoxyspiro[3.4]octan-1-yl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-ethoxyspiro[3.4]octan-1-yl)-2-(2-oxopyridin-1-yl)acetamide
- N-(3-ethoxyspiro[3.4]octan-1-yl)thiadiazole-4-carboxamide
- 3-ethoxyspiro[3.4]octan-1-ol
Uniqueness
N-(3-ethoxyspiro[3.4]octan-1-yl)-1H-indole-6-carboxamide stands out due to its unique spirocyclic structure combined with the indole moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
